![molecular formula C14H10O5 B1672239 Isogentisin CAS No. 491-64-5](/img/structure/B1672239.png)
Isogentisin
Overview
Description
Isogentisin belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. Isogentisin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isogentisin is primarily located in the membrane (predicted from logP). Outside of the human body, isogentisin can be found in alcoholic beverages, herbs and spices, and root vegetables. This makes isogentisin a potential biomarker for the consumption of these food products.
Isogentisin is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 3 and a methoxy group at position 7. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor and a plant metabolite. It is a member of xanthones, a polyphenol and an aromatic ether.
Scientific Research Applications
Extraction and Identification
Isogentisin is a chemotaxonomically and pharmacologically valuable metabolite found in the residue after sieving (“dust”) from the willow gentian underground parts . The extraction of Isogentisin can be improved using ultrasound-assisted water extraction coupled with hydroxypropyl-β-cyclodextrin .
Hepatoprotective Properties
Isogentisin has been reported to have hepatoprotective properties . This means it can help protect the liver from damage, which could be beneficial in the treatment of liver diseases.
Antigenotoxic Effects
Isogentisin has antigenotoxic effects . This means it can help prevent or repair the genetic damage that leads to mutations and cancer.
Antihyperglycemic Activity
Isogentisin has antihyperglycemic activity . This means it can help lower high blood sugar levels, which could be beneficial in the management of diabetes.
Anti-noroviral Properties
Isogentisin has anti-noroviral properties . This means it can help fight against norovirus, a common cause of gastroenteritis.
Anthelmintic Properties
Isogentisin has anthelmintic properties . This means it can help expel or destroy parasitic worms, especially in the intestines.
Antimicrobial Activity
Isogentisin has antimicrobial activity . This means it can kill or inhibit the growth of microorganisms, which could be beneficial in the treatment of various infections.
Antioxidant Activity
Isogentisin has antioxidant activity . This means it can help protect the body’s cells from damage caused by free radicals, which could be beneficial in the prevention of various diseases.
Mechanism of Action
Target of Action
Isogentisin exhibits inhibitory effects on monoamine oxidase (MAO) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in the regulation of neurotransmitters in the brain. By inhibiting MAO, Isogentisin can potentially influence neurotransmitter levels and thereby affect various physiological and psychological processes .
Mode of Action
It is known to inhibit monoamine oxidase, which could lead to an increase in the levels of monoamine neurotransmitters . This could potentially result in various physiological effects, such as mood regulation and pain relief .
Biochemical Pathways
Isogentisin is part of the class of compounds known as xanthones, which are secondary metabolites found in higher plants . The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathways . This leads to the formation of an intermediate benzophenone, which then undergoes regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Result of Action
Its inhibitory effects on monoamine oxidase suggest that it could potentially influence neurotransmitter levels and thereby affect various physiological and psychological processes .
Action Environment
The action of Isogentisin can be influenced by various environmental factors. For instance, the extraction efficiency of Isogentisin from plant material can be affected by the extraction temperature, extraction time, and the concentration of certain solvents . These factors can influence the amount of Isogentisin that can be obtained from plant material and thereby affect its efficacy and stability .
properties
IUPAC Name |
1,3-dihydroxy-7-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIYCYAHKMJVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197686 | |
Record name | Isogentisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isogentisin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isogentisin | |
CAS RN |
491-64-5 | |
Record name | Isogentisin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isogentisin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isogentisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOGENTISIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPC53Q6QYC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isogentisin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 °C | |
Record name | Isogentisin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.